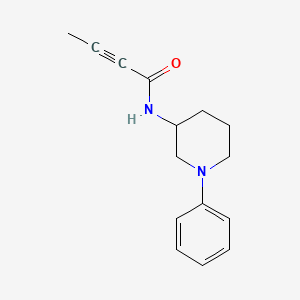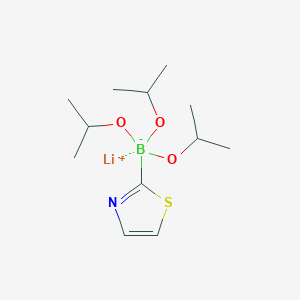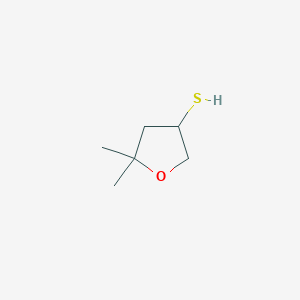
5,5-Dimethyloxolane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyloxolane-3-thiol is a chemical compound with the molecular formula C6H12OS . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Thiols, such as 5,5-Dimethyloxolane-3-thiol, are known to participate in various chemical reactions. They can be quantified using spectroscopic analysis and colorimetric assays . Thiols are also known to participate in thiol-disulfide exchange reactions .Aplicaciones Científicas De Investigación
Enantioselective Catalysis
One application in organic synthesis involves the use of thiols derived from TADDOL (α,α,α′,α′ tetraphenyl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanol) to prepare Cu1 complexes that catalyze 1,4-additions of Grignard reagents to cyclic enones with high enantioselectivities (Seebach et al., 1997).
Thiyl Radicals in Organic Synthesis
Thiyl radicals, which can be generated from thiols, play a crucial role in organic synthesis, particularly in the addition to unsaturated compounds leading to various cyclic and acyclic products. This process is significant in the formation of compounds with potential biological activity (Dénès et al., 2014).
Biopolymer Engineering
In the realm of materials science, thiols are used in the development of partially bio-based poly(butylene terephthalate) (PBT) copolyesters, demonstrating the integration of renewable resources into polymeric materials. This approach highlights the importance of thiol-containing compounds in enhancing the sustainability of polymer production (Lavilla et al., 2014).
Gas-phase Chemistry
The study of 1,3-dithianes and 1,3-dithiolanes in the gas phase provides insights into their unique reaction pathways, such as elimination, fragmentation, and proton transfer, differing significantly from their behavior in solution. These findings are relevant for understanding the stability and reactivity of sulfur-containing cyclic compounds in various chemical environments (Bartmess et al., 1981).
Propiedades
IUPAC Name |
5,5-dimethyloxolane-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(2)3-5(8)4-7-6/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXINHHMJAKTNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyloxolane-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)
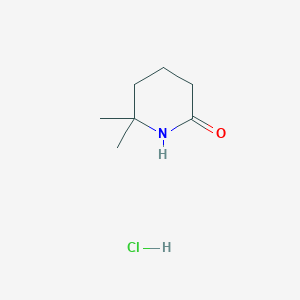
![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)
![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)
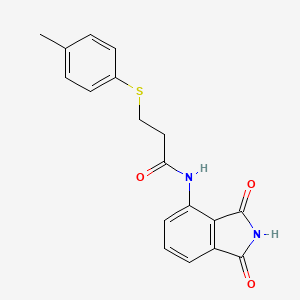
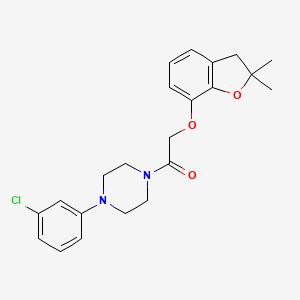
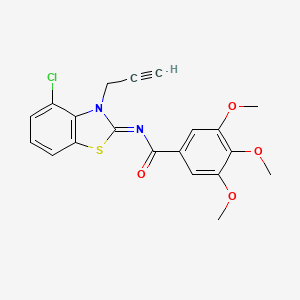
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2442373.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)
![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)
